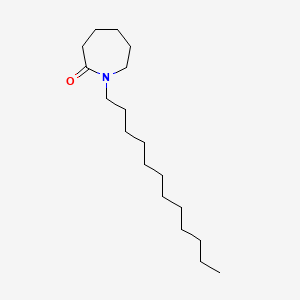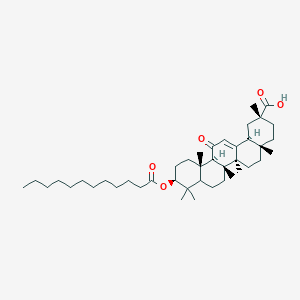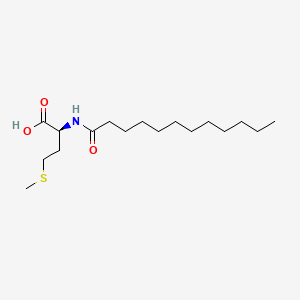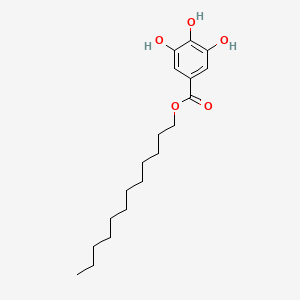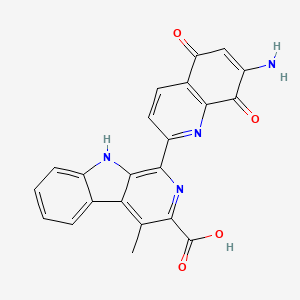![molecular formula C28H34N2O B1674642 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine CAS No. 76778-22-8](/img/structure/B1674642.png)
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine
Vue d'ensemble
Description
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, also known as GBR 12935 or 1-hydrocinnamyl-4-(2-(diphenylmethoxy)ethyl)piperazine, belongs to the class of organic compounds known as diphenylmethanes .
Synthesis Analysis
A series of analogues related to 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine, in which the piperazine moiety was replaced by bridged piperazines for structural rigidity, has been designed and synthesized . Using 2.5 eq. piperazine as solvent enables an ecofriendly, cost-effective synthesis of these privileged structures .Molecular Structure Analysis
The molecular formula of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine is C28H34N2O. It is closely related to vanoxerine and GBR-12,935, which in contrast are piperazines .Chemical Reactions Analysis
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine has been found to inhibit the reaction [1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine results in increased positive regulation of cell death] .Applications De Recherche Scientifique
Dopamine and Serotonin Transporter Binding
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine has been extensively studied for its interaction with dopamine and serotonin transporters. Research indicates that derivatives of this compound show varying affinities for the dopamine transporter (DAT) and the serotonin transporter (SERT). Modifications in the molecular structure, particularly substituents in certain positions, significantly impact their binding affinity and selectivity to these transporters (Hsin et al., 2008), (Hsin et al., 2002).
Dopamine Receptors Interaction
The compound has also been researched for its affinity to specific dopamine binding sites in the brain. Certain substitutions, particularly in the piperazine derivatives, have shown potent activity in displacing dopamine from its binding sites, indicating a potential role in influencing dopaminergic activity (P. V. D. Zee & W. Hespe, 1985).
Therapeutic Agent Development
A notable application of this chemical is in the development of long-acting therapeutic agents, particularly for conditions such as cocaine abuse. The creation of optically pure hydroxylated derivatives of this compound has shown significant potential in this field, with certain enantiomers displaying high DAT affinity and selectivity (Lewis et al., 1999).
Mécanisme D'action
Target of Action
The primary target of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine is the dopamine transporter (DAT) . The DAT plays a crucial role in regulating dopamine levels in the brain by reuptaking dopamine from the synapse back into the neuron.
Mode of Action
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine acts as a potent and selective inhibitor of dopamine uptake . It binds to the DAT, preventing it from reuptaking dopamine. This results in an increase in the concentration of dopamine in the synaptic cleft, which can enhance and prolong the signal of the neurotransmitter dopamine in the brain.
Biochemical Pathways
By inhibiting the reuptake of dopamine, this compound affects the dopaminergic pathways in the brain. These pathways are involved in various functions, including motor control, reward, reinforcement, and the perception of pleasure. The increase in synaptic dopamine levels can lead to heightened activity within these pathways .
Pharmacokinetics
The compound’s efficacy would be influenced by its absorption rate, distribution in the body and brain, metabolism rate, and the rate and route of excretion .
Result of Action
The inhibition of dopamine reuptake leads to an increase in dopamine concentration in the synaptic cleft. This can result in a variety of effects at the molecular and cellular level, including increased dopamine receptor activation, changes in cell signaling, and alterations in neuronal firing patterns. The overall effect is typically an enhancement of dopaminergic signaling .
Action Environment
Environmental factors such as the presence of other drugs, the user’s health status, and genetic factors can influence the action, efficacy, and stability of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. For instance, the presence of certain enzymes in the body can affect the metabolism of the drug, potentially impacting its efficacy and duration of action .
Propriétés
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27/h1-9,11-12,14-17,28H,10,13,18-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQPOZGWANIDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043743 | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
CAS RN |
76778-22-8 | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76778-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2 (Diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076778228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GBR-12935 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J9974WIBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)
